molecular formula C21H25NO4 B5555487 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol

Cat. No. B5555487
M. Wt: 355.4 g/mol
InChI Key: VWYREUDMBGAFIW-VFNWGFHPSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidin-3-ol compounds involves complex chemical reactions, including asymmetric 1,3-dipolar cycloaddition, which is a notable method for producing enantiomerically pure pyrrolidines. For instance, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a closely related compound, can be synthesized through a practical large-scale process via asymmetric 1,3-dipolar cycloaddition, showcasing the efficiency of this synthesis method in producing bioactive molecules (Kotian et al., 2005).

Molecular Structure Analysis

The analysis of molecular structures, especially for compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, involves spectroscopic methods and quantum chemical calculations. These analyses provide insights into the electronic descriptors, vibrational frequencies, and electrostatic potential surfaces, which are crucial for understanding the chemical behavior and reactivity of the molecules (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

The compound likely undergoes various chemical reactions, including cycloaddition and cycloisomerization, which are common in the synthesis of complex pyrrolidine derivatives. For example, furo[3,2-b]pyrroles can be synthesized from cis-4-hydroxy-5-alkynylpyrrolidinones using metal-catalyzed cycloisomerization, demonstrating the compound's reactivity and the role of catalysts in mediating these transformations (Jury et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis and Applications : A practical large-scale synthesis method for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules, has been developed. This synthesis process achieves a 51% overall yield through a 1,3-dipolar cycloaddition reaction, avoiding the use of chromatography for purification. This method's efficiency underscores its value in synthesizing compounds for research and development in pharmacology and organic chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

  • Computational Study on Pyrrole Derivatives : A study on the synthesis and characterization of pyrrole derivatives, including computational analyses, highlights the potential for creating novel compounds with specific characteristics. This research emphasizes the role of computational tools in understanding and designing new molecules with desired properties (Singh, Rawat, & Sahu, 2014).

Biological Activity and Applications

  • Dual Receptor Ligands with Pro-Cognitive Properties : Research into the discovery of dual 5-HT6/5-HT2A receptor ligands showcases the potential for developing novel therapeutics with pro-cognitive properties. This study represents a significant step towards identifying new compounds that could serve as the basis for antipsychotic or antidepressant medications with cognitive benefits (Staroń et al., 2019).

  • Polyimide Synthesis for Material Science : A novel synthesis of polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the compound's utility beyond bioactive molecule synthesis. These polyimides exhibit good thermal stability and mechanical properties, highlighting the compound's relevance in material science applications (Wang, Li, Ma, Zhang, & Gong, 2006).

properties

IUPAC Name

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[3-methyl-5-(phenoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-10-18(12-25-17-6-4-3-5-7-17)26-19(14)20(23)22-11-15(2)21(24,13-22)16-8-9-16/h3-7,10,15-16,24H,8-9,11-13H2,1-2H3/t15-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYREUDMBGAFIW-VFNWGFHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=C(O3)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=C(O3)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol

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